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molecular formula C10H9N5 B1530259 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1183360-25-9

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B1530259
M. Wt: 199.21 g/mol
InChI Key: SPAROXQKHLQKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288403B2

Procedure details

3-Amino-1,2,4-triazole (883 mg, 10.5 mmol) was dissolved in DMF (20 ml) under argon atmosphere, sodium hydride (55%, 436 mg, 10 mmol) added at rt in small portions and stirred at rt for 1 hour. To the reaction mixture alpha bromotolunitrile (1.96 g, 10 mmol) was added and stirred at rt overnight. TLC: finished: The reaction mixture was poured onto water, extracted with ethyl acetate and water, the organic layers combined, dried over Na2SO4, filtered and the solvents evaporated. Purification by flash chromatography with CH2Cl2/MeOH 100:0 to 90:10; 35 min over a 100 g silica-gel column gave 650 mg (yield: 32.6%) white solid. MS ISP (m/e): 200.2 (100) [(M+H)+].
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Yield
32.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[H-].[Na+].BrC[C:11]1[C:12]([C:17]#[N:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.[CH3:19]N(C=O)C>>[NH2:1][C:2]1[N:6]=[CH:5][N:4]([CH2:19][C:15]2[CH:16]=[CH:11][C:12]([C:17]#[N:18])=[CH:13][CH:14]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
883 mg
Type
reactant
Smiles
NC1=NNC=N1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.96 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography with CH2Cl2/MeOH 100:0 to 90:10

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NN(C=N1)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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